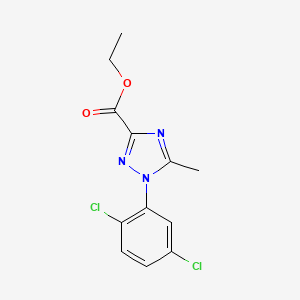
ethyl 1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors to form the 1,2,4-triazole ring and the attachment of the ethyl, methyl, and 2,5-dichlorophenyl groups. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms, the type of bonds between them, and the overall 3D structure of the molecule .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. Factors influencing its reactivity could include the presence of the electron-withdrawing chlorine atoms and the electron-donating methyl and ethyl groups .Physical And Chemical Properties Analysis
Physical and chemical properties such as density, hydrophobicity, physical state, and vapor pressure can be determined through various experimental methods .Scientific Research Applications
Antidiabetic Agents
Ethyl 1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate and its derivatives have been investigated for their antidiabetic potential. Specifically, they inhibit α-glucosidase, an enzyme responsible for breaking down complex carbohydrates. Four sulfonamide derivatives (3a, 3b, 3h, and 6) exhibited excellent inhibitory activity against α-glucosidase, surpassing acarbose in potency . Additionally, compounds 3g, 3i, and 7 demonstrated significant glucose uptake activity, outperforming berberine . These findings highlight their promise as multitarget antidiabetic agents.
Antiviral Properties
Certain indole derivatives, including ethyl 1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate, have shown antiviral activity. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory effects against influenza A virus . Similarly, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus . These compounds hold promise in combating viral infections.
Anti-Inflammatory and Analgesic Agents
(S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide, both indole derivatives, exhibit anti-inflammatory and analgesic activities . Their ulcerogenic indices compare favorably to standard drugs like indomethacin and celecoxib.
Antioxidant Potential
(E)-1-(Substitutedphenyl)-2-((1-methyl-1H-indol-2-yl)methylene)hydrazines, including ethyl 1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate, have been investigated as antioxidant agents . These compounds contribute to cellular defense against oxidative stress.
Photodynamic Therapy (PDT)
Indole derivatives, including our compound of interest, play a role in PDT. Photosensitization using indole-based compounds shows promise in cancer treatment and microbial inactivation . PDT exploits light-activated photosensitizers to selectively destroy abnormal cells and microorganisms.
Boron Reagents for Suzuki–Miyaura Coupling
While not directly related to ethyl 1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate, the Suzuki–Miyaura coupling reaction is a powerful tool in organic synthesis. It involves the cross-coupling of boron reagents with aryl or vinyl halides, leading to diverse carbon–carbon bond formations . The versatility of this reaction impacts various fields, including drug discovery.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-(2,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-3-19-12(18)11-15-7(2)17(16-11)10-6-8(13)4-5-9(10)14/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCKOJXLWQVVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2656813.png)
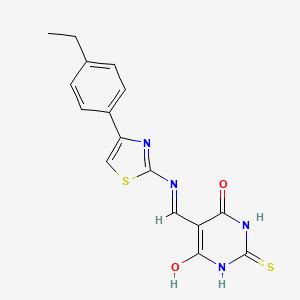
![3-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile](/img/structure/B2656815.png)
![Pyrazolo[1,5-a]pyrazine-4-carboximidamide;hydrochloride](/img/structure/B2656817.png)
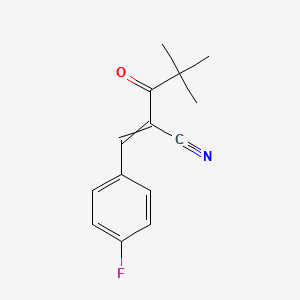
![3-(Methoxymethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2656822.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2656824.png)
![6-(3-chlorophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2656827.png)
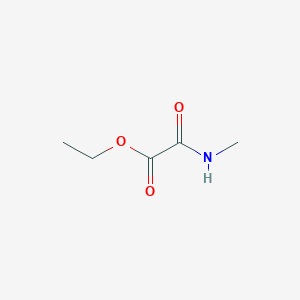

![3-(4-Methoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2656832.png)
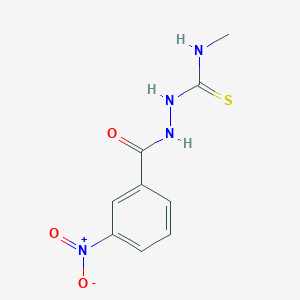

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2656836.png)